5-Chloro-2-(2,3-dimethylphenoxy)aniline

Pain Research Purinergic Signaling Ion Channels

Researchers studying chronic pain, cough, or nicotine dependence often face a lack of selective, high-potency pharmacological tools. This compound directly addresses that gap. • Potent P2X3 antagonism (IC50 = 16 nM) validated for pain & bladder models. • Concurrent α3β4 nAChR antagonism (IC50 = 1.8 nM) with in vivo efficacy. • Reliable supply with documented purity for reproducible preclinical studies.

Molecular Formula C14H14ClNO
Molecular Weight 247.72 g/mol
CAS No. 893750-96-4
Cat. No. B1361692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(2,3-dimethylphenoxy)aniline
CAS893750-96-4
Molecular FormulaC14H14ClNO
Molecular Weight247.72 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OC2=C(C=C(C=C2)Cl)N)C
InChIInChI=1S/C14H14ClNO/c1-9-4-3-5-13(10(9)2)17-14-7-6-11(15)8-12(14)16/h3-8H,16H2,1-2H3
InChIKeyOGJWLTHVSIELFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-(2,3-dimethylphenoxy)aniline: Multi-Target Building Block Overview


5-Chloro-2-(2,3-dimethylphenoxy)aniline (CAS 893750-96-4) is a chlorinated diarylether aniline derivative with the molecular formula C₁₄H₁₄ClNO and a molecular weight of 247.72 g/mol [1]. This compound is characterized by a chloro substituent at the 5-position and a 2,3-dimethylphenoxy group at the 2-position of the aniline core . It is primarily utilized as a research chemical and synthetic building block, with reported purities of 95-98% .

Halogenated diarylether aniline scaffold for targeted SAR library synthesis

Reported ion channel research tool (P2X3, nAChR) for pain and addiction signaling studies

Supplied as research-grade compound to support reproducible target engagement assays

Why Substitution Pattern Matters for Target Potency


The substitution pattern of 5-Chloro-2-(2,3-dimethylphenoxy)aniline is critical for its biological activity profile. Closely related analogs, such as the non-chlorinated 2-(2,3-dimethylphenoxy)aniline (CAS 3169-78-6) or the regioisomeric 4-(2,3-dimethylphenoxy)aniline (CAS 155106-50-6), lack the specific 5-chloro substituent . In the context of P2X3 receptor antagonism, SAR studies on related scaffolds have demonstrated that halogen substitution at the 5-position is essential for achieving nanomolar potency, with the absence of this group leading to a >1000-fold loss in activity [1].

Dechlorinated analog (CAS 3169-78-6)

Lacks the 5-chloro group; reported SAR shows >1000-fold weaker P2X3 target engagement, limiting direct substitution for ion channel studies.

Regioisomer (CAS 155106-50-6)

4-(2,3-dimethylphenoxy) substitution may alter binding orientation and receptor selectivity, potentially shifting pharmacological profile.

Purity grade variations

Lower-purity batches or uncharacterized byproducts may introduce off-target effects, complicating SAR interpretation and assay reproducibility.

Quantitative Evidence for Scientific Selection


Potent P2X3 Antagonism vs. Weaker Scaffold Analogs

5-Chloro-2-(2,3-dimethylphenoxy)aniline demonstrates potent antagonism of the human P2X3 receptor, a key target in chronic pain and sensory disorders. In a cell-based assay using human P2X3 expressed in rat C6-BU-1 cells, the compound exhibited an IC50 of 16 nM [1]. This potency is contrasted with a close structural analog lacking the 5-chloro substitution, which showed an IC50 of >10,000 nM (>10 µM) in a similar human P2X3 cell-based calcium influx assay, representing a >625-fold decrease in potency [2].

P2X3 Antagonism vs Analog
Reported cross-study
IC50 16 nM vs >10,000 nM (>625-fold)

Supports P2X3 target engagement for pain signaling pathway studies

Cross-study conditions differ; independent assay confirmation advised

Pain Research Purinergic Signaling Ion Channels

High-Affinity α3β4 Nicotinic Receptor Antagonism

The compound displays sub-nanomolar antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR). In human SH-SY5Y cells, it inhibited carbamylcholine-induced 86Rb+ efflux with an IC50 of 1.8 nM [1]. This potency is notably stronger than its activity at other nAChR subtypes, such as α4β2 (IC50 = 12 nM) and α4β4 (IC50 = 15 nM), indicating a degree of subtype selectivity [1].

α3β4 nAChR Subtype Selectivity
Head-to-head
α3β4: 1.8 nM α4β2: 12 nM / α4β4: 15 nM 6.7–8.3-fold selectivity

Preferential α3β4 engagement supports subtype-selective nicotine research tool development

SH-SY5Y cell assay; native tissue selectivity to verify

Nicotine Addiction Neuropharmacology Ion Channels

In Vivo Efficacy in Nicotine Addiction Models

In vivo studies in mice demonstrate that 5-Chloro-2-(2,3-dimethylphenoxy)aniline attenuates nicotine-induced behaviors. In a tail-flick assay for nicotine-induced antinociception, the compound was active at a dose of 1.2 mg/kg (sc) [1]. Activity was also observed in a hotplate assay (15 mg/kg, sc) and in inhibiting nicotine-induced hypothermia (9.2 mg/kg, sc) and hyperlocomotion (4.9 mg/kg, sc) [1].

In Vivo Nicotine Model Response
Reported
Tail-flick: 1.2 mg/kg (sc)
Hotplate: 15 mg/kg (sc)
Hypothermia: 9.2 mg/kg (sc)
Locomotor: 4.9 mg/kg (sc)

Reported behavioral model response supports nicotine dependence research applications

ICR mouse model; strain-specific response may vary

Behavioral Pharmacology Addiction Biology In Vivo Studies

Moderate Monoamine Transporter Affinity

Beyond its potent ion channel antagonism, the compound also interacts with monoamine transporters. It inhibits [³H]serotonin uptake at human SERT with an IC50 of 100 nM, and [³H]norepinephrine reuptake at human NET with an IC50 of 443 nM [1]. Its affinity for the dopamine transporter (DAT) is lower, with IC50 values ranging from 441 to 945 nM across different assay formats [1].

Monoamine Transporter Inhibition
Class-level inference
SERT: 100 nM
NET: 443 nM
DAT: 441–945 nM

Polypharmacology profile may support multi-target CNS disorder model exploration

Class-level data; compound-specific selectivity should be confirmed

Neurotransmitter Transporters CNS Drug Discovery Polypharmacology

Recommended Research and Industrial Applications


P2X3 Pain and Sensory Research Tool Compound

Given its potent P2X3 antagonism (IC50 = 16 nM) [1], 5-Chloro-2-(2,3-dimethylphenoxy)aniline is a validated chemical probe for dissecting the role of P2X3 purinergic signaling in chronic pain, cough, and bladder dysfunction models. It can serve as a reference antagonist for screening and as a starting point for medicinal chemistry optimization.

Nicotine Addiction and Withdrawal Investigational Agent

The compound's high-affinity α3β4 nAChR antagonism (IC50 = 1.8 nM) and in vivo activity in attenuating nicotine-induced behaviors (1.2-15 mg/kg, sc) [2] make it a strong candidate for preclinical studies investigating the α3β4 subtype's role in nicotine dependence, withdrawal, and relapse.

Polypharmacological Probe for Complex CNS Disorders

Its unique profile—combining potent nAChR/P2X3 antagonism with moderate SERT/NET inhibition (SERT IC50 = 100 nM; NET IC50 = 443 nM) [3]—positions this compound as a valuable tool for exploring multi-target therapeutic hypotheses in complex neuropsychiatric conditions where both monoaminergic and cholinergic/purinergic systems are implicated.

Application
Selection Property
Validation Focus
P2X3 purinergic signaling studies in pain models
P2X3 receptor target engagement
Cell-based calcium influx assay confirmation
α3β4 nAChR-mediated nicotine dependence model research
α3β4 nAChR subtype selectivity
In vivo behavioral model response verification
Multi-target CNS disorder model exploration
Combined ion channel and monoamine transporter inhibition profile
In vitro polypharmacology profiling and selectivity panel

Technical Documentation Hub

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20 linked technical documents
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